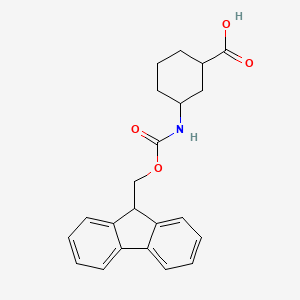
Ácido 3-Fmoc-amino-ciclohexanocarboxílico
Descripción general
Descripción
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza en la síntesis de péptidos {svg_1}. El grupo Fmoc (9H-fluoren-9-ilmetoxilcarbonilo) es un grupo protector para las aminas en la síntesis de péptidos. Se elimina en condiciones básicas, lo que permite la adición controlada de aminoácidos en la síntesis de péptidos complejos.
Síntesis Orgánica
Sirve como una materia prima importante e intermedio utilizado en la síntesis orgánica {svg_2} {svg_3} {svg_4}. El anillo de ciclohexano y el grupo amina protegido con Fmoc pueden participar en varias reacciones para formar moléculas orgánicas complejas.
Productos Farmacéuticos
Este compuesto se utiliza en la industria farmacéutica {svg_5} {svg_6} {svg_7}. La amina protegida con Fmoc se puede utilizar para introducir el anillo de ciclohexano en las moléculas de fármacos, lo que podría mejorar sus propiedades farmacológicas.
Agroquímicos
También se utiliza en la industria agroquímica {svg_8} {svg_9} {svg_10}. El anillo de ciclohexano y la amina protegida con Fmoc se pueden utilizar para sintetizar agroquímicos como pesticidas y herbicidas.
Materia Prima para Fluosilicato de Sodio
Este compuesto se utiliza como materia prima para la producción de fluosilicato de sodio {svg_11} {svg_12} {svg_13}. El fluosilicato de sodio es un compuesto químico que se utiliza en la fluoración del agua, la cerámica y algunos productos dentales.
Materia Prima para Fluosilicato de Potasio
También se utiliza como materia prima para la producción de fluosilicato de potasio {svg_14} {svg_15} {svg_16}. El fluosilicato de potasio se utiliza en la cerámica, el vidrio óptico y el cemento.
Mecanismo De Acción
Target of Action
This compound is often used in peptide synthesis , suggesting that it may interact with various proteins or enzymes depending on the specific context of the peptide being synthesized.
Mode of Action
The mode of action of 3-Fmoc-Amino-cyclohexanecarboxylic acid is primarily through its incorporation into peptides during synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed to reveal the free amino group .
Biochemical Pathways
The specific biochemical pathways affected by 3-Fmoc-Amino-cyclohexanecarboxylic acid would depend on the peptide into which it is incorporated. As a building block in peptide synthesis, it could potentially be involved in a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be determined by the specific peptide into which it is incorporated. The resulting peptide could have a wide range of effects, depending on its structure and the biological context in which it is used .
Action Environment
The action, efficacy, and stability of 3-Fmoc-Amino-cyclohexanecarboxylic acid would be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the Fmoc group and the efficiency of its removal during peptide synthesis . Additionally, the presence of other chemicals or biological molecules could potentially interact with the compound and affect its action .
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVAQZVOHKGTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)






![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)

